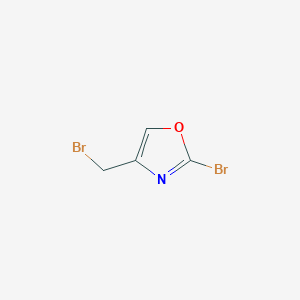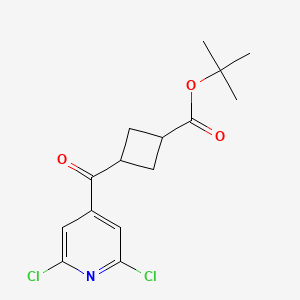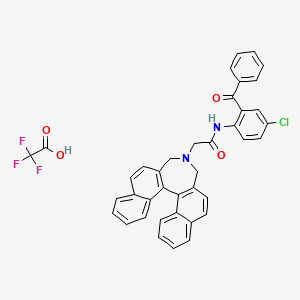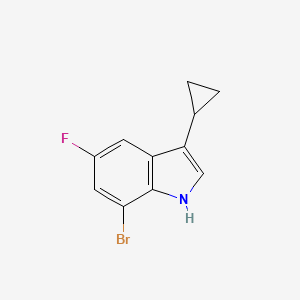
(S)-Tiaprofenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is a chiral molecule, meaning it has a specific three-dimensional arrangement, and the (S)-enantiomer is the active form. This compound is commonly used in the treatment of conditions such as arthritis and other musculoskeletal disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tiaprofenic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-thiopheneacetic acid.
Chiral Resolution: The racemic mixture of tiaprofenic acid is resolved into its enantiomers using chiral resolution techniques.
Final Product: The (S)-enantiomer is isolated and purified to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: This step is used to reduce any unwanted by-products.
Crystallization: The final product is crystallized to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Tiaprofenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Scientific Research Applications
(S)-Tiaprofenic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Research on its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: Studies on its efficacy and safety in treating inflammatory conditions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
(S)-Tiaprofenic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the active sites of the COX enzymes, where this compound binds and prevents the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to (S)-Tiaprofenic acid.
Ketoprofen: Similar in structure but differs in its pharmacokinetic profile.
Uniqueness
This compound is unique due to its specific chiral configuration, which contributes to its efficacy and safety profile. Unlike some other NSAIDs, it has a lower risk of gastrointestinal side effects, making it a preferred choice for long-term use in certain patients.
Properties
CAS No. |
103667-50-1 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
(2S)-2-(5-benzoylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/t9-/m1/s1 |
InChI Key |
GUHPRPJDBZHYCJ-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)



![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)




![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)


